

(S)-4-Benzylloxymethyl-2,2-dimethyl-1,3-dioxolane molecular weight

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Compound of Interest

Compound Name: (S)-4-Benzylloxymethyl-2,2-dimethyl-1,3-dioxolane

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An In-Depth Technical Guide to **(S)-4-Benzylloxymethyl-2,2-dimethyl-1,3-dioxolane**

Abstract

This technical guide provides a comprehensive overview of **(S)-4-Benzylloxymethyl-2,2-dimethyl-1,3-dioxolane**, a pivotal chiral building block in modern organic synthesis and drug development. The document elucidates its core physicochemical properties, including its precise molecular weight, and delves into the mechanistic principles behind its synthesis and application. Detailed, field-tested protocols for its preparation via the Williamson ether synthesis are provided, alongside an exploration of its role as a derivative of the "chiral pool." This guide is intended for researchers, scientists, and professionals in the pharmaceutical and chemical industries who require a deep, practical understanding of this versatile compound.

Introduction: The Strategic Importance of Chiral Building Blocks

In the landscape of pharmaceutical development and complex molecule synthesis, the precise control of stereochemistry is paramount. Chiral molecules, existing as non-superimposable mirror images (enantiomers), often exhibit profoundly different biological activities. **(S)-4-Benzylloxymethyl-2,2-dimethyl-1,3-dioxolane** emerges from the "chiral pool," a collection of abundant, naturally occurring chiral molecules that serve as cost-effective starting materials for asymmetric synthesis.^{[1][2]} Its utility lies in its dual-functionality: the dioxolane ring acts as a

protecting group for a diol, while the benzyloxymethyl group provides a handle for further synthetic transformations. This guide will unpack the essential technical details of this compound, providing actionable insights for its application in research and development.

Core Physicochemical Properties

A foundational understanding of a compound's physical and chemical properties is critical for its effective use in synthesis. **(S)-4-Benzyl-2,2-dimethyl-1,3-dioxolane** is a colorless to slightly yellow, clear liquid under standard conditions.^[3] Its key properties are summarized below.

Property	Value	Source(s)
Molecular Weight	222.28 g/mol	[3][4][5]
Molecular Formula	C ₁₃ H ₁₈ O ₃	[3][4][5]
CAS Number	16495-03-7	[3][4]
Density	1.05 g/mL at 20 °C	[3][4]
Boiling Point	79-80 °C at 0.05 mm Hg	[4]
Refractive Index	n _{20/D} 1.496	[4]
Optical Rotation	[α] _{20/D} = +18 to +21° (neat)	[3]
Solubility	Chloroform, Ethyl Acetate	[4]

These properties inform handling, reaction setup, and purification procedures. The high boiling point necessitates vacuum distillation for purification, and its solubility profile dictates appropriate solvent systems for reactions and chromatography.

Synthesis and Mechanistic Insights: The Williamson Ether Synthesis

The most common and efficient method for preparing **(S)-4-Benzyl-2,2-dimethyl-1,3-dioxolane** is through the Williamson ether synthesis.^{[6][7][8]} This reaction is a cornerstone

of organic chemistry for the formation of ethers and proceeds via an S_N2 (bimolecular nucleophilic substitution) mechanism.[9][10]

The Causality Behind the Williamson Approach

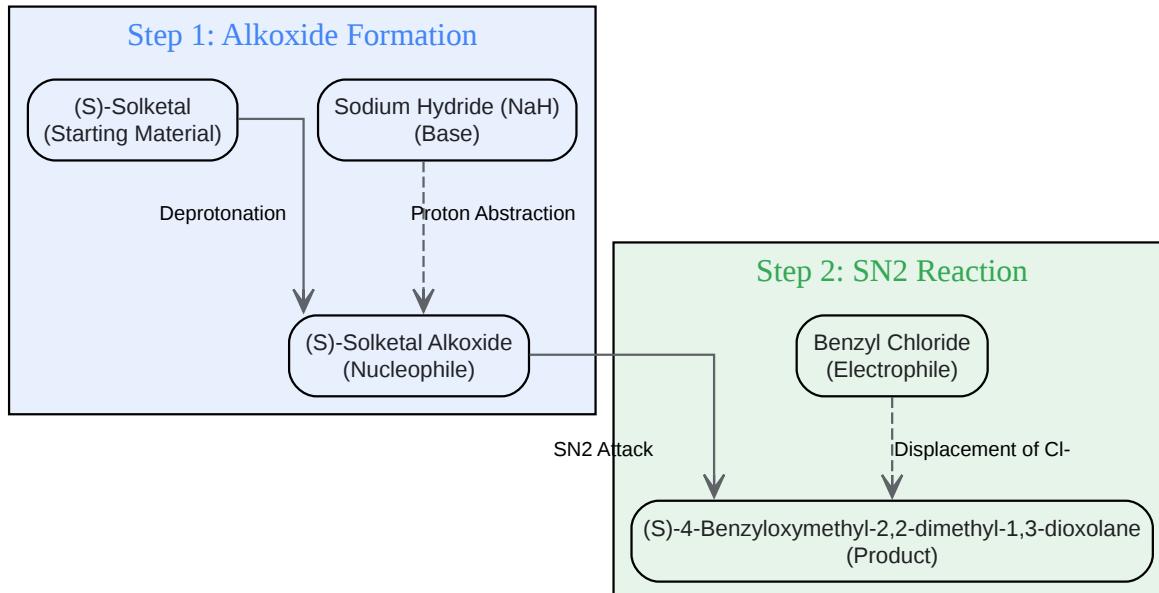
The synthesis begins with (S)-(+)-2,2-Dimethyl-1,3-dioxolane-4-methanol, also known as (S)-Solketal. This starting material is readily available and is derived from glycerol, a byproduct of biodiesel production, making it a sustainable choice.[11][12] The core of the Williamson synthesis involves two key steps:

- Deprotonation: The hydroxyl group of (S)-Solketal is deprotonated by a strong base to form a potent nucleophile, an alkoxide.
- Nucleophilic Attack: The resulting alkoxide attacks an alkyl halide (in this case, benzyl chloride or benzyl bromide) in an S_N2 fashion, displacing the halide and forming the ether linkage.

The choice of a strong, non-nucleophilic base is critical to ensure complete deprotonation without competing side reactions. Sodium hydride (NaH) is an excellent choice because the byproduct of the deprotonation is hydrogen gas, which simply bubbles out of the reaction mixture and does not interfere with the subsequent S_N2 reaction.[7]

Visualizing the Synthesis Workflow

The logical flow of the synthesis can be represented as follows:

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Caption: Workflow for the Williamson ether synthesis of the target compound.

Detailed Experimental Protocol

This protocol is a self-validating system, designed for high yield and purity. Adherence to anhydrous conditions is critical for success.

Materials:

- (S)-(+)-2,2-Dimethyl-1,3-dioxolane-4-methanol ((S)-Solketal)
- Sodium hydride (NaH), 60% dispersion in mineral oil
- Benzyl chloride (or bromide)
- Anhydrous Toluene (or THF/DMF)
- Water (H₂O)

- Saturated aqueous sodium chloride (Brine)
- Anhydrous magnesium sulfate ($MgSO_4$) or sodium sulfate (Na_2SO_4)

Procedure:

- Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add a suspension of sodium hydride (1.2 equivalents) in dry toluene.
- Alkoxide Formation: Slowly add a solution of (S)-Solketal (1.0 equivalent) in dry toluene dropwise to the stirred suspension of NaH at 0 °C (ice bath). After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux until the evolution of hydrogen gas ceases (typically 1-2 hours). This indicates the complete formation of the alkoxide.
- S_N2 Reaction: Cool the reaction mixture back to 0 °C. Add benzyl chloride (1.1 equivalents) dropwise via the dropping funnel. After the addition, heat the solution to reflux for 3-4 hours. [13] Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Workup: Cool the reaction mixture to room temperature. Carefully quench the reaction by the slow, dropwise addition of water to destroy any unreacted NaH. Transfer the mixture to a separatory funnel and wash sequentially with water (2x) and brine (1x).
- Isolation and Purification: Dry the organic layer over anhydrous $MgSO_4$, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The resulting crude oil is then purified by vacuum distillation (e.g., at 0.2 mm Hg) to yield the pure product as a colorless liquid.[13]

Applications in Drug Development and Asymmetric Synthesis

(S)-4-Benzylloxymethyl-2,2-dimethyl-1,3-dioxolane is a valuable intermediate in the synthesis of a wide range of biologically active molecules.[3] Its stereocenter, derived from the chiral pool, is often incorporated into the final target molecule.

- Chiral Building Block: It serves as a precursor for the synthesis of complex chiral molecules, including pharmaceuticals and agrochemicals.[3] The defined stereochemistry at the C4 position of the dioxolane ring allows for the construction of stereospecific targets.
- Protecting Group: The dioxolane moiety is an acetal, which serves as a robust protecting group for the 1,2-diol of the original glycerol backbone. This group is stable to a wide range of reaction conditions (e.g., basic, organometallic) but can be readily removed under acidic conditions to reveal the diol when needed.
- Pharmaceutical Intermediates: The compound is used in the preparation of analogs of drugs like Dexoxadrol and Etoxadrol.[4] Furthermore, the broader class of 1,3-dioxolanes has been investigated for a range of biological activities, including antibacterial, antifungal, and as modulators to overcome multidrug resistance in cancer therapy.[14][15]

Conclusion

(S)-4-Benzylloxymethyl-2,2-dimethyl-1,3-dioxolane, with a molecular weight of 222.28 g/mol, is more than just a chemical compound; it is a strategic tool for the stereocontrolled synthesis of complex organic molecules. Its origins in the chiral pool provide an economical and sustainable starting point for asymmetric synthesis. The reliability of the Williamson ether synthesis for its preparation, coupled with its stability and versatile reactivity, ensures its continued importance in both academic research and the industrial development of new pharmaceuticals. This guide has provided the foundational knowledge, mechanistic rationale, and practical protocols necessary for its successful application.

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